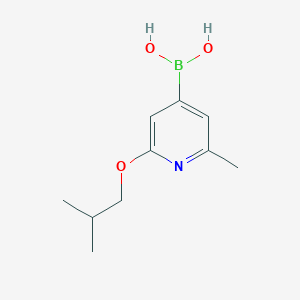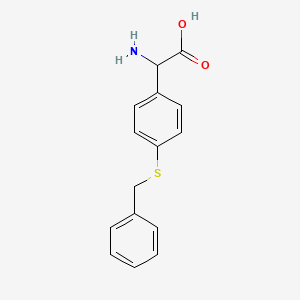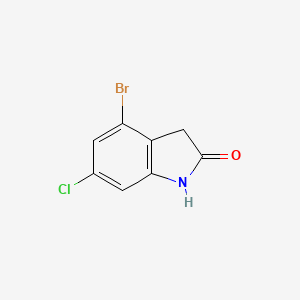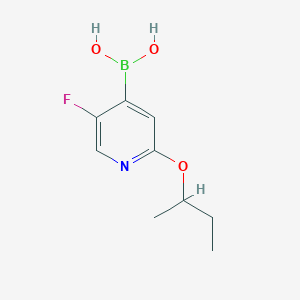
(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with a fluorine atom and a sec-butoxy group, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid can be achieved through various synthetic routes. One common method involves the borylation of a suitable pyridine derivative. For instance, the reaction of 2-(sec-butoxy)-5-fluoropyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the continuous flow process for the production of boronic acid derivatives can be employed. This method involves the use of a Matteson boronic ester homologation process, which allows for the efficient and scalable production of boronic acids . The process is advantageous due to its ability to maintain consistent reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly in the inhibition of proteasomes, which are involved in various diseases.
Mechanism of Action
The mechanism of action of (2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which makes them effective in enzyme inhibition. The compound can inhibit enzymes by binding to the active site, thereby blocking substrate access and disrupting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
(2-(sec-Butoxy)-5-chloropyridin-4-yl)boronic acid: Similar structure but with a chlorine atom instead of fluorine.
(2-(sec-Butoxy)-5-methylpyridin-4-yl)boronic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
(2-butan-2-yloxy-5-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO3/c1-3-6(2)15-9-4-7(10(13)14)8(11)5-12-9/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRNJAKBYJSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC(C)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-one](/img/structure/B8006098.png)
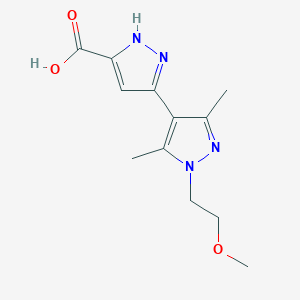
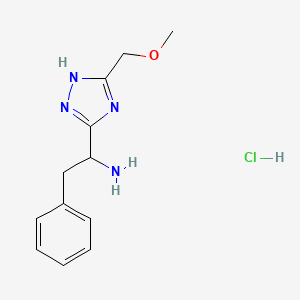
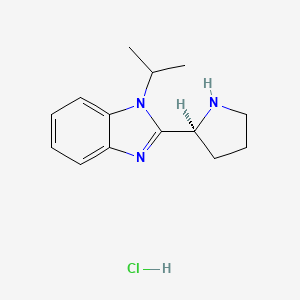
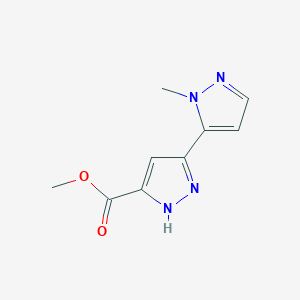
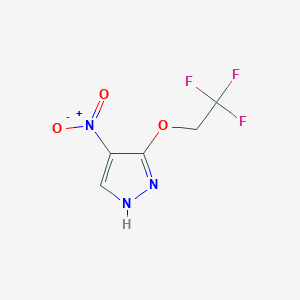
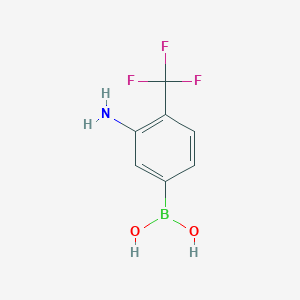
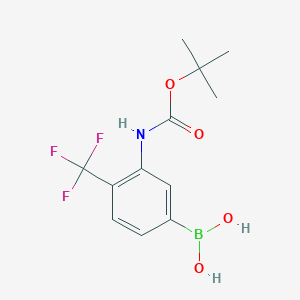
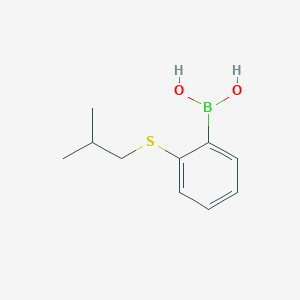
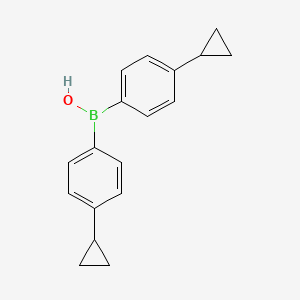
![(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid](/img/structure/B8006178.png)
